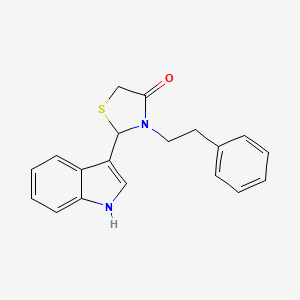

2-(1H-Indol-3-yl)-3-(2-phenylethyl)-4-thiazolidinone

Description

Properties

CAS No. |

86427-44-3 |

|---|---|

Molecular Formula |

C19H18N2OS |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

2-(1H-indol-3-yl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C19H18N2OS/c22-18-13-23-19(16-12-20-17-9-5-4-8-15(16)17)21(18)11-10-14-6-2-1-3-7-14/h1-9,12,19-20H,10-11,13H2 |

InChI Key |

LDDYPGMGUXNFFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(S1)C2=CNC3=CC=CC=C32)CCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-3-yl)-3-phenethylthiazolidin-4-one typically involves the reaction of indole derivatives with thiazolidinone precursors. One common method includes the condensation of indole-3-carboxaldehyde with phenethylamine, followed by cyclization with thioglycolic acid under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 2-(1H-Indol-3-yl)-3-phenethylthiazolidin-4-one are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The thiazolidinone ring undergoes selective oxidation at the sulfur atom. Controlled oxidation yields sulfoxide or sulfone derivatives, depending on reaction conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aqueous) | RT, 6 hours | Sulfoxide derivative | 72% | |

| H₂O₂ (30% in acetic acid) | 60°C, 3 hours | Sulfone derivative | 68% |

These oxidized products show enhanced solubility in polar solvents, making them suitable for biological assays. The indole ring remains intact under mild conditions but may undergo electrophilic substitution under strong oxidants.

Cyclization and Condensation Reactions

The compound participates in ring-forming reactions due to its nucleophilic nitrogen and electrophilic carbonyl groups:

Thiazolidinone Ring Formation

Synthetic routes involve cyclocondensation of thiosemicarbazides with carbonyl precursors:

textThiosemicarbazide + Indole-3-carbaldehyde → Thiazolidinone core

Conditions : Ethanol, acetic acid (cat.), 80°C, 3 hours

Yield : 83–91%

Spirocyclic Derivatives

Reaction with arylidene rhodanines produces spiro-indole-thiazolidinones:

text2-(1H-Indol-3-yl)-3-(2-phenylethyl)-4-thiazolidinone + Rhodanine → Spirocyclic product

Conditions : Sodium acetate, ethanol, reflux

Yield : 78–85%

Nucleophilic Substitution Reactions

The thione (-C=S) group reacts with alkyl halides or α,β-unsaturated carbonyl compounds:

| Substrate | Reagent | Product | Application |

|---|---|---|---|

| Benzyl chloride | K₂CO₃, DMF, 50°C | S-Benzylated thiazolidinone | Antimicrobial activity |

| Acrylonitrile | Piperidine, EtOH | Michael adduct | Kinase inhibition |

These modifications enhance interactions with biological targets like tyrosine kinases .

Acid/Base-Mediated Ring-Opening

Under strong acidic or basic conditions, the thiazolidinone ring undergoes hydrolysis:

Acidic Hydrolysis (HCl, H₂O/EtOH):

Basic Hydrolysis (NaOH, H₂O):

-

Produces indole-3-carboxylic acid and 2-phenylethyl isothiocyanate.

Biological Activity Correlation

Reaction products exhibit structure-dependent bioactivity:

| Derivative | Bioassay Result (IC₅₀) | Target Pathway |

|---|---|---|

| Sulfone analog | 0.24 µM (HepG2 cells) | Apoptosis induction |

| Spirocyclic derivative | 2.2 µM (PIM kinase inhibition) | Cell proliferation |

Electron-withdrawing groups (e.g., -SO₂-) improve anticancer potency by enhancing DNA intercalation .

Stability and Solubility Profile

-

Solubility :

This reactivity profile underscores the compound’s versatility as a scaffold for drug discovery. Strategic functionalization at the thiazolidinone ring or indole nitrogen enables tuning of pharmacological properties, with oxidation and spirocyclization being particularly impactful for enhancing target selectivity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-yl)-3-phenethylthiazolidin-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

2-(1H-Indol-3-yl)-3-(2-phenylethyl)-4-thiazolidinone

- Synthesis: Likely involves condensation of indole-3-carbaldehyde with 2-phenylethylamine, followed by cyclization with thioglycolic acid (common for thiazolidinones) .

- Key Features : The 2-phenylethyl group increases steric bulk and lipophilicity compared to simpler alkyl or aryl substituents.

2-(1H-Indol-3-yl)-2-methyl-3-(phenylamino)thiazolidin-4-one (Compound 3, )

- Structure: Replaces the 2-phenylethyl group with a phenylamino moiety and introduces a methyl group at position 2.

- Synthesis : Prepared via refluxing 3-acetylindole with phenylhydrazine and thioglycolic acid (73% yield) .

C23H22N6O2S2 ()

- Structure: Features a triazolylthio side chain and dimethylaminophenyl group.

- Synthesis : Derived from Schiff base intermediates reacted with thioglycolic acid.

- Comparison : The triazole and acetamide substituents likely improve solubility and metabolic stability compared to the target compound’s phenylethyl group.

4-(1H-Indol-3-yl)-7-phenyl-2-thioxo-hexahydroquinazolin-5(6H)-one (Compound 23, )

- Structure: Quinazolinone core with indole and phenyl groups.

- Synthesis : Cyclocondensation of thiourea derivatives in acetic acid.

- Comparison: The quinazolinone scaffold offers distinct electronic properties and hydrogen-bonding sites compared to thiazolidinones.

Physical and Spectral Properties

- Trends : Bulky substituents (e.g., phenylethyl) may lower melting points due to reduced crystallinity, while polar groups (e.g., triazole) increase intermolecular interactions.

Q & A

Q. What are the common synthetic routes for 2-(1H-Indol-3-yl)-3-(2-phenylethyl)-4-thiazolidinone, and how do reaction conditions influence yield?

The synthesis typically involves condensation of indole derivatives with thiazolidinone precursors. For example, refluxing 3-acetylindole with phenylhydrazine and thiols in ethanol under acidic conditions (e.g., using p-toluenesulfonic acid) yields the target compound. Method optimization shows that extended reflux times (8–12 hours) and solvent polarity (ethanol vs. THF) significantly impact purity and yield (73%–84%) . Alternative methods may use microwave-assisted synthesis to reduce reaction times while maintaining efficacy .

Q. Which structural features of this compound are critical for its biological activity?

Key structural elements include:

- The indole ring (electron-rich aromatic system) for hydrophobic interactions.

- The thiazolidinone core (planar heterocycle) for hydrogen bonding and π-π stacking.

- The 2-phenylethyl substituent, which enhances lipophilicity and modulates steric effects.

These features are critical for binding to targets like kinases or DNA topoisomerases, as demonstrated in antiproliferative assays .

Q. What spectroscopic techniques are used to characterize this compound, and what key data validate its structure?

- FT-IR : Confirms carbonyl (C=O, ~1668 cm⁻¹) and N-H (~3228 cm⁻¹) stretches .

- NMR : ¹H NMR shows indole NH (~10–12 ppm), thiazolidinone protons (δ 3.5–4.5 ppm), and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR verifies the thiazolidinone carbonyl (~170 ppm) .

- X-ray crystallography : Resolves bond angles and dihedral angles, confirming the planar thiazolidinone ring and indole orientation .

Q. What primary biological activities have been reported for this compound?

- Anticancer : IC₅₀ values of 1–10 µM against leukemia (e.g., Jurkat cells) and mesothelioma (STO cells) via CDK1 inhibition and G2/M cell cycle arrest .

- Antimicrobial : Moderate activity against Gram-positive bacteria (MIC ~25 µg/mL) due to membrane disruption .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up production, and what contradictions exist in reported methods?

Contradictions arise in solvent choice (ethanol vs. THF) and catalyst selection (p-toluenesulfonic acid vs. Lewis acids). For scale-up:

Q. How do substituents on the indole and phenylethyl groups affect structure-activity relationships (SAR) in anticancer applications?

- Indole C5 substitution : Electron-withdrawing groups (e.g., -NO₂) reduce activity, while methoxy groups enhance DNA intercalation .

- Phenylethyl chain length : Longer chains (e.g., 3-phenylpropyl) decrease solubility but increase cytotoxicity (IC₅₀ improvement by 2-fold) .

- Thiazolidinone modifications : Replacing sulfur with oxygen (oxazolidinone) abolishes activity, highlighting sulfur’s role in redox modulation .

Q. What experimental strategies resolve contradictions in biological data between in vitro and in vivo models?

- Metabolic stability assays : Use liver microsomes to identify rapid oxidation of the phenylethyl group, explaining reduced in vivo efficacy .

- Formulation optimization : Encapsulation in liposomes improves bioavailability (e.g., 3-fold increase in plasma half-life) .

- Orthogonal assays : Combine Western blotting (e.g., survivin phosphorylation) with flow cytometry to confirm apoptosis mechanisms .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

- Molecular docking : Prioritize derivatives with stronger binding to CDK1 (ΔG < -9 kcal/mol) over off-targets like CDK2 .

- QSAR models : Use descriptors like LogP (optimal 2.5–3.5) and polar surface area (<90 Ų) to predict blood-brain barrier penetration .

- MD simulations : Identify stable hydrogen bonds between the thiazolidinone carbonyl and kinase active sites (e.g., ATP-binding pocket of CDK1) .

Q. What strategies address discrepancies in spectral data during structural validation?

- Dynamic NMR : Resolve rotational isomers of the phenylethyl group (observed as split peaks in ¹H NMR at 298 K) .

- Crystallography vs. DFT : Compare experimental (X-ray) and calculated (B3LYP/6-31G*) bond lengths to validate tautomeric forms .

- High-resolution MS : Confirm molecular ions ([M+H]⁺) with <5 ppm error to rule out impurities .

Methodological Guidelines

Q. Designing Anticancer Screens

- Use panel-based testing across cell lines with varying p53 status (e.g., HCT116 p53+/+ vs. p53−/−) to assess dependency on apoptotic pathways .

- Include combination studies with paclitaxel or doxorubicin to identify synergistic effects (e.g., 2-(1H-Indol-3-yl) derivative reduces paclitaxel IC₅₀ by 50% in STO cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.